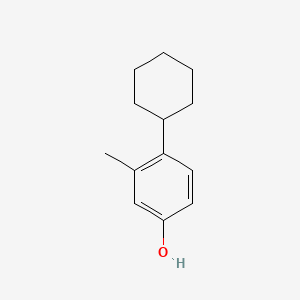

4-cyclohexyl-3-methylphenol

Description

Contextualization within the Class of Phenolic Compounds and Cyclohexyl Derivatives

4-Cyclohexyl-3-methylphenol (B75040), identified by its CAS number 1596-16-3, is an organic compound that belongs to the broad class of phenols. cymitquimica.com Phenols are characterized by a hydroxyl (-OH) group directly attached to an aromatic hydrocarbon ring. ontosight.ai The specific structure of this compound, also known as 4-Cyclohexyl-m-cresol, consists of a phenol (B47542) core further substituted with a methyl group (-CH3) and a cyclohexyl group on the aromatic ring. cymitquimica.comchemicalbook.com

The presence of these distinct functional groups imparts a unique combination of properties. The hydroxyl group gives the molecule its characteristic phenolic acidity and some degree of polarity, enabling it to participate in hydrogen bonding. cymitquimica.com In contrast, the nonpolar cyclohexyl group contributes significantly to the molecule's hydrophobicity (aversion to water). cymitquimica.com This dual character influences its solubility, reactivity, and interactions with other molecules. It typically appears as a colorless to pale yellow liquid or solid, depending on its purity and the ambient temperature. cymitquimica.com

As a derivative of cresol (B1669610) (a methylphenol), it is part of a family of compounds widely used as intermediates in the chemical industry. ontosight.ai It is classified as a substituted phenol and a cyclohexyl derivative, placing it at the intersection of two important classes of organic compounds. fishersci.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1596-16-3 |

| Molecular Formula | C13H18O |

| Molecular Weight | 190.28 g/mol |

| Melting Point | 64-65 °C |

| Boiling Point | 169-170 °C |

| Density | 1.0303 g/cm³ |

| pKa | 10.31±0.18 (Predicted) |

Data sourced from ChemicalBook. chemicalbook.com

Interdisciplinary Significance and Emerging Research Trajectories

The primary significance of this compound lies in its role as a chemical intermediate. cymitquimica.comontosight.ai It serves as a building block in organic synthesis for the production of more complex molecules. ontosight.ai These molecules find applications in diverse fields such as pharmaceuticals, agrochemicals, and materials science. ontosight.aiontosight.ai

While specific research on this compound is not extensively publicized, the broader class of substituted phenols is a subject of intense scientific inquiry. Researchers are exploring the potential biological activity of such compounds, which could lead to developments in pharmaceutical research. cymitquimica.comontosight.ai For instance, various substituted phenols have been investigated for their antimicrobial properties. google.comnih.gov

A significant emerging research trajectory for substituted phenols is in the field of photoredox catalysis. acs.org Phenolate anions, formed by the deprotonation of phenols, have been identified as potent reducing agents in their excited state. researchgate.net This property allows them to act as purely organic photocatalysts, enabling a variety of chemical transformations. This sustainable approach avoids the need for expensive and toxic heavy metal catalysts, opening new avenues in green chemistry. acs.orgresearchgate.net The specific substitution pattern on the phenol ring is crucial for tuning the optical and redox properties of these catalysts. acs.org The study of compounds like this compound could contribute to the design of new, highly efficient organocatalysts.

Furthermore, substituted phenols are relevant in environmental science, where their presence and fate in ecosystems are studied. escholarship.org They are also used as components in the manufacturing of polymers, rubbers, and plastics, contributing to materials with enhanced durability and specific properties. lookchem.com

Historical Advancements in the Synthetic Chemistry of Substituted Phenols

The synthesis of substituted phenols has evolved significantly over the past century. encyclopedia.pub Early and still relevant methods for creating C-C bonds on aromatic rings include Friedel-Crafts-type reactions. The synthesis of this compound can be accomplished using raw materials like m-cresol (B1676322) and cyclohexanol (B46403). chemicalbook.com

Historically, a cornerstone in phenol chemistry has been the Ullmann reaction, first reported in the early 1900s. encyclopedia.pub This copper-catalyzed method was pivotal for synthesizing biaryl compounds and has been a mainstay in organic synthesis for creating complex molecules, including pharmaceuticals and natural products. encyclopedia.pub

More conventional strategies have focused on the functionalization and transformation of groups already present on an aromatic ring. encyclopedia.pub This includes selective hydroxylation of benzenes and various aromatic substitution reactions. encyclopedia.pub For instance, a common method for producing alkylated phenols involves reacting a phenol with an alkene or alcohol in the presence of an acid catalyst. The synthesis of related compounds, such as 4-isopropyl-3-methylphenol, can be achieved by reacting a 4-halogenated-3-methylphenol with an organometallic reagent in a cross-coupling reaction. google.comepo.org The required 4-halogenated-3-methylphenol can, in turn, be synthesized by halogenating m-cresol. google.comepo.org

Recent decades have seen remarkable advances toward greener and more efficient synthetic protocols. rsc.org One such innovative method is the ipso-hydroxylation of arylboronic acids. This approach uses aqueous hydrogen peroxide as a mild oxidant to transform a wide array of arylboronic acids into their corresponding substituted phenols in excellent yields, often without the need for extensive purification. rsc.org These modern methods are often scalable and can be performed at room temperature, representing a significant step forward in the sustainable synthesis of this important class of compounds. rsc.org

Structure

3D Structure

Properties

CAS No. |

71902-24-4 |

|---|---|

Molecular Formula |

C13H18O |

Molecular Weight |

190.28 g/mol |

IUPAC Name |

4-cyclohexyl-3-methylphenol |

InChI |

InChI=1S/C13H18O/c1-10-9-12(14)7-8-13(10)11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3 |

InChI Key |

XQZZRMOYMBRVNA-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)O)C2CCCCC2 |

Canonical SMILES |

CC1=C(C=CC(=C1)O)C2CCCCC2 |

Other CAS No. |

71902-24-4 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 4 Cyclohexyl 3 Methylphenol

Electrophilic Aromatic Substitution Reactions

The reactivity and orientation of electrophilic aromatic substitution (EAS) on the 4-cyclohexyl-3-methylphenol (B75040) ring are governed by the electronic effects of the three substituents: the hydroxyl (-OH), the methyl (-CH₃), and the cyclohexyl (-C₆H₁₁) groups.

The hydroxyl group is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. The methyl and cyclohexyl groups are alkyl groups, which are also activating and ortho, para-directing through an inductive effect. fiveable.meyoutube.comvedantu.com The positions on the benzene (B151609) ring available for substitution are C2, C5, and C6.

The directing influences of the substituents are summarized below:

Hydroxyl group (at C1): Strongly directs incoming electrophiles to the ortho positions (C2 and C6) and the para position (C4, which is blocked by the cyclohexyl group). learncbse.inbyjus.com

Methyl group (at C3): Directs incoming electrophiles to its ortho positions (C2 and C4, blocked) and its para position (C6).

Cyclohexyl group (at C4): Directs incoming electrophiles to its ortho positions (C3, blocked, and C5) and its para position (C1, blocked).

The concerted effect of these groups, particularly the dominant hydroxyl group, makes positions C2 and C6 the most nucleophilic and thus the most likely sites for electrophilic attack. youtube.com Position C6 is strongly activated by both the hydroxyl (ortho) and methyl (para) groups. Position C2 is also strongly activated by the hydroxyl (ortho) and methyl (ortho) groups. Position C5 is only weakly activated by the cyclohexyl group (ortho). Therefore, electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions will predominantly yield a mixture of 2- and 6-substituted products. Steric hindrance from the adjacent substituents may influence the ratio of these isomers.

| Position | Influence from -OH (at C1) | Influence from -CH₃ (at C3) | Influence from -C₆H₁₁ (at C4) | Overall Activation |

|---|---|---|---|---|

| C2 | Strongly Activating (ortho) | Activating (ortho) | No direct influence | Very High |

| C5 | No direct influence | No direct influence | Activating (ortho) | Low |

| C6 | Strongly Activating (ortho) | Activating (para) | No direct influence | Very High |

Oxidation Reactions and Product Characterization

Phenols are susceptible to oxidation due to the electron-rich nature of the aromatic ring. The oxidation of this compound, a sterically hindered phenol (B47542), can lead to a variety of products depending on the oxidant and reaction conditions. researchgate.netlibretexts.org

The oxidation of phenols can yield quinones. For simple phenol, p-benzoquinone is a common product. libretexts.org In the case of 4-alkylphenols, the reaction is more complex. Oxidation initially forms a phenoxy radical, which is a key intermediate. For sterically hindered phenols, these radicals can be relatively stable. acs.org Subsequent reactions can lead to the formation of quinone-like structures. For phenols with a substituent at the para position, such as this compound, direct formation of a simple p-benzoquinone is not possible without cleavage of the p-substituent. Instead, oxidation can lead to the formation of cyclohexadienone derivatives. stabilization-technologies.com Under certain oxidative conditions, coupling reactions between phenoxy radicals can also occur, leading to dimers or polymers.

The electrochemical oxidation of phenols provides a controlled method for their transformation. nih.gov Studies on the anodic oxidation of 4-alkylphenols at a lead dioxide anode in aqueous media have shown that the primary products are 4-alkyl-4-hydroxycyclohexa-2,5-dienones. rsc.orgrsc.org

The proposed mechanism for this transformation involves the following steps:

Initial Oxidation: The phenol is oxidized at the anode surface to generate a phenoxonium ion (or a phenoxy radical followed by a second one-electron oxidation).

Nucleophilic Attack: A water molecule from the aqueous medium acts as a nucleophile, attacking the C4 position of the phenoxonium ion, which is electron-deficient.

Deprotonation: The resulting intermediate loses a proton to yield the final product, 4-cyclohexyl-4-hydroxy-3-methylcyclohexa-2,5-dienone.

This electrochemical method offers a direct and efficient route to these specific oxidative products from 4-substituted phenols. rsc.org

Reduction Reactions and Resulting Derivatives (e.g., Cyclohexylmethylphenol Derivatives)

The aromatic ring of phenols can be reduced to a cyclohexane (B81311) ring through catalytic hydrogenation. This reaction typically requires high pressure of hydrogen gas and a metal catalyst. researchgate.net The reduction of this compound would result in the formation of 2-cyclohexyl-5-methylcyclohexanol.

Commonly used catalysts for this transformation include rhodium (Rh) and palladium (Pd). nih.govacs.org The choice of catalyst can influence the stereochemistry of the resulting cyclohexanol (B46403) derivative. acs.org Due to the creation of new stereocenters on the cyclohexane ring during hydrogenation, a mixture of diastereomers (cis and trans isomers) is typically formed. For example, palladium on alumina (B75360) often catalyzes trans-selective hydrogenation of phenols, while rhodium-based catalysts tend to favor the formation of cis-isomers. nih.govacs.org

| Reactant | Reaction | Catalyst Example | Primary Product |

|---|---|---|---|

| This compound | Catalytic Hydrogenation | Pd/Al₂O₃ or Rh/C | 2-Cyclohexyl-5-methylcyclohexanol (mixture of diastereomers) |

Nucleophilic Substitution Reactions Involving the Phenolic Hydroxyl Group

Direct nucleophilic substitution of the hydroxyl group in phenols is generally not feasible. libretexts.org The -OH group is a very poor leaving group, and the carbon of the C-O bond is sp² hybridized, making it less susceptible to nucleophilic attack compared to sp³ hybridized carbons in alcohols. libretexts.orgquora.com

However, the hydroxyl group can be converted into a better leaving group, or the phenol can be converted into a more potent nucleophile to facilitate related reactions. A common example is the Williamson ether synthesis, where the phenol is first deprotonated by a strong base (e.g., sodium hydroxide) to form a sodium phenoxide. learncbse.inbyjus.com This phenoxide ion is a much stronger nucleophile and can then react with an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to form an ether.

For this compound, this reaction would proceed as follows:

Deprotonation: Reaction with NaOH to form sodium 4-cyclohexyl-3-methylphenoxide.

Nucleophilic Attack: The phenoxide attacks an alkyl halide (R-X), displacing the halide and forming the corresponding ether (4-cyclohexyl-1-alkoxy-3-methylbenzene).

Generation and Reactivity of Transient Intermediates (e.g., Phenoxy Radicals, p-Benzoquinone Methides)

The chemical transformations of this compound often proceed through highly reactive, short-lived intermediates.

Phenoxy Radicals: The most significant transient intermediate in the oxidation of phenols is the phenoxy radical. nih.govnih.gov It is formed by a one-electron oxidation of the phenol, typically involving the removal of the hydrogen atom from the hydroxyl group. The resulting 4-cyclohexyl-3-methylphenoxy radical is stabilized by resonance, with the unpaired electron delocalized over the oxygen atom and the aromatic ring, particularly at the ortho and para positions. This delocalization contributes to the relative stability of the radical. The reactivity of this radical intermediate includes:

Dimerization: Two phenoxy radicals can couple to form C-C or C-O linked dimers.

Further Oxidation: The radical can be further oxidized to a phenoxonium ion.

Hydrogen Abstraction: It can abstract a hydrogen atom from another molecule to regenerate the phenol.

p-Benzoquinone Methides: These are reactive intermediates that can be formed from the oxidation of phenols that have an alkyl group at the para position. However, for this compound, the para substituent is a cyclohexyl group, which lacks the benzylic protons necessary for the typical formation pathway of a p-benzoquinone methide. Therefore, the formation of this type of intermediate is not a primary reaction pathway for this specific compound; the chemistry is instead dominated by the phenoxy radical.

Cycloaddition Reactions (e.g., Diels-Alder Adducts)

Cycloaddition reactions are chemical reactions in which two or more unsaturated molecules combine to form a cyclic adduct, with a net reduction in bond multiplicity. wikipedia.org One of the most prominent examples is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a substituted alkene (the dienophile) to create a substituted cyclohexene (B86901) derivative. wikipedia.org This reaction is a powerful tool in organic synthesis for forming six-membered rings. wikipedia.orgmasterorganicchemistry.com

The facility of the Diels-Alder reaction is governed by the electronic properties of the reactants. Typically, the reaction is faster when the diene is electron-rich and the dienophile is electron-poor. organic-chemistry.org This is known as a normal-demand Diels-Alder reaction. Conversely, an inverse-demand Diels-Alder reaction involves an electron-poor diene and an electron-rich dienophile. wikipedia.orgorganic-chemistry.org

In the context of this compound, the aromatic ring is inherently electron-rich, a characteristic further enhanced by the electron-donating effects of the hydroxyl (-OH), methyl (-CH₃), and cyclohexyl (-C₆H₁₁) substituents. However, the benzene ring of phenol is aromatic and does not typically act as a simple conjugated diene required for a classic Diels-Alder reaction. The stability of the aromatic system makes it reluctant to undergo the bond reorganization characteristic of this cycloaddition.

For this compound to participate directly as the diene component, it would first need to undergo a transformation, such as oxidation, to disrupt the aromaticity and form a suitable cyclohexadienone or a related structure. Such intermediates could then potentially react with a dienophile. However, no specific studies documenting the formation of Diels-Alder adducts from this compound have been identified in the literature search.

Table 1: General Factors Influencing Diels-Alder Reactions

| Factor | Effect on Reaction Rate | Description |

| Diene Electronics | Electron-donating groups increase the rate. | Groups like alkyl, alkoxy, and hydroxyl increase the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene. |

| Dienophile Electronics | Electron-withdrawing groups increase the rate. | Groups like carbonyl, cyano, and nitro lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. organic-chemistry.org |

| Stereochemistry | The reaction is stereospecific. | The stereochemistry of the reactants is retained in the product. |

| Conformation | The diene must adopt an s-cis conformation. | Free rotation around the central single bond of the diene must allow it to achieve a cis-like geometry for the reaction to occur. masterorganicchemistry.com |

Mechanistic and Kinetic Studies of Chemical Transformations

Mechanistic and kinetic studies are fundamental to understanding how chemical reactions proceed, the rates at which they occur, and the factors that influence them. Such investigations typically involve:

Product Analysis: Identifying the structures and yields of all products formed.

Intermediate Detection: Using spectroscopic or trapping methods to identify transient species.

Kinetic Measurements: Determining the reaction rate and its dependence on reactant concentrations, temperature, and catalysts.

Detailed mechanistic and kinetic data for the transformations of this compound are not specifically reported in the available literature. However, general principles applicable to phenols can be considered. The reactivity of this compound is largely dictated by the phenolic hydroxyl group and the activated aromatic ring.

Potential Reactive Sites and Transformations:

Hydroxyl Group: The -OH group is acidic and can be deprotonated. It can also be a site for etherification or esterification reactions.

Aromatic Ring: The ring is activated towards electrophilic substitution (e.g., halogenation, nitration, sulfonation). The directing effects of the substituents (-OH is ortho, para-directing; -CH₃ is ortho, para-directing) would influence the position of substitution.

Oxidation: Phenols can be oxidized to form quinone-type structures. The presence of the bulky cyclohexyl group might influence the stability and reactivity of such intermediates.

A kinetic study of a transformation involving this compound would aim to establish a rate law, which expresses the reaction rate as a function of the concentration of the reactants. For example, in an electrophilic substitution reaction, the rate might be expressed as:

Rate = k [this compound] [Electrophile]

Where k is the rate constant. The value of k would be determined experimentally by monitoring the change in concentration of a reactant or product over time. The data would then be used to propose a step-by-step mechanism for the transformation.

Table 2: Common Methods for Mechanistic and Kinetic Investigation

| Method | Information Gained |

| Spectroscopy (NMR, IR, UV-Vis) | Structural information about reactants, products, and sometimes intermediates. Can be used to monitor reaction progress. |

| Chromatography (GC, HPLC) | Separation and quantification of components in a reaction mixture to determine yields and monitor concentrations over time. |

| Computational Chemistry | Theoretical modeling of reaction pathways, transition states, and intermediate energies to support or predict mechanisms. |

| Isotopic Labeling | Tracing the fate of specific atoms throughout a reaction to elucidate bond-forming and bond-breaking steps. |

While specific research on this compound is lacking, the principles outlined above provide the framework through which its chemical reactivity and transformation mechanisms would be scientifically investigated.

Research on Derivatives and Analogues of 4 Cyclohexyl 3 Methylphenol

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. In the context of phenolic compounds like 4-cyclohexyl-3-methylphenol (B75040), SAR investigations focus on how modifications to the molecule, such as the addition, removal, or alteration of functional groups, affect its interactions with biological targets.

For substituted phenols, key structural features that are often analyzed include the nature and position of substituents on the aromatic ring. For instance, in related chlorocresols, the specific placement of chloro and methyl groups has been found to be important for the activation of the ryanodine (B192298) receptor Ca2+ release channel nih.gov. This highlights the principle that both the electronic properties and the steric bulk of substituents are critical determinants of activity.

In designing derivatives, extending a particular substituent can have a significant impact. For example, in a series of 4-(1,2,3-triazole)phenol inhibitors, extending an aliphatic tail from a propyl to a pentyl or hexynyl group drastically changed the residual enzyme activity, indicating an optimal length for this chain ubaya.ac.id. Conversely, further extension to an octyl group led to a decrease in activity, demonstrating that a precise fit within a biological receptor is often required ubaya.ac.id. These types of systematic modifications are central to SAR, allowing researchers to build a predictive understanding of a molecule's chemical behavior and biological function.

**4.2. Synthesis and Characterization of Novel Phenolic Derivatives

The synthesis of novel derivatives from a parent molecule like this compound allows for the exploration of new chemical entities with potentially enhanced or different functionalities. Common strategies involve modifying the phenolic hydroxyl group or adding complex heterocyclic rings to the aromatic core.

Derivatives featuring the 1,2,4-triazolin-5-thione heterocycle are a significant class of compounds. The synthesis of these derivatives typically involves a multi-step process. A common pathway begins with the conversion of a starting carboxylic acid into its corresponding acid hydrazide. This hydrazide is then reacted with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. The final step is an intramolecular cyclization reaction, usually conducted in an alkaline medium such as sodium hydroxide, which yields the 1,2,4-triazolin-5-thione ring nih.govresearchgate.netzsmu.edu.ua.

An alternative method involves the reaction of the acid hydrazide with carbon disulfide in the presence of a base like potassium hydroxide, followed by the addition of hydrazine (B178648) hydrate (B1144303) to facilitate cyclization researchgate.net.

A specific example is the synthesis of 4-cyclohexyl-3-(4-nitrophenyl)methyl-1,2,4-triazolin-5-thione, which was achieved through the heterocyclization of a thiosemicarbazide derivative in an alkaline solution nih.gov. The resulting compound was characterized using various spectroscopic methods to confirm its structure.

| Compound | Yield | Melting Point (°C) | ¹H NMR (DMSO-d₆, δ ppm) |

| 4-Cyclohexyl-3-(4-nitrophenyl)methyl-1,2,4-triazolin-5-thione | 61% | 200–202 | 1.24–2.03 (m, 10H, 5CH₂), 3.60 (s, 2H, CH₂), 4.57 (s, 1H, CH), 6.45-8.91 (m, 4H, CHₐᵣₒₘ), 14.13 (s, 1H, NH) nih.gov |

This table is interactive. Click on the headers to sort the data.

The 1,3,4-oxadiazole (B1194373) ring is another important heterocycle incorporated into phenolic structures. The most common synthetic route for 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of diacylhydrazine precursors nih.govuobasrah.edu.iq. This process is typically carried out using a variety of dehydrating agents, such as phosphorous oxychloride, thionyl chloride, or polyphosphoric acid nih.gov.

The synthesis generally starts with a substituted aromatic acid, which serves as a versatile starting material nih.gov. The acid is first converted to its corresponding ester, often through Fischer esterification. The ester is then reacted with hydrazine hydrate to produce an acid hydrazide. This hydrazide is subsequently reacted with another carboxylic acid or acid chloride to form the diacylhydrazine intermediate. In the final step, this intermediate undergoes cyclodehydration to form the 1,3,4-oxadiazole ring nih.govwjpmr.com. The structures of the final products are typically confirmed using spectroscopic techniques including IR, ¹H NMR, ¹³C NMR, and mass spectrometry nih.govresearchgate.net.

Coumarins, which belong to the benzopyrone family, can be synthesized from phenolic precursors through various methods. A modern and versatile approach is the direct annulation of 2-halo-phenols nih.gov. This method utilizes β-borylacrylates as programmable, ambiphilic C3-synthons in a cascade reaction nih.gov.

To apply this to a starting material like this compound, the phenol (B47542) would first need to be halogenated (e.g., with bromine or iodine) at one of the ortho positions relative to the hydroxyl group. The resulting 2-halophenol derivative can then undergo a [3+3] annulation reaction. In this process, the boronate pinacol (B44631) (BPin) unit of the β-borylacrylate serves a dual role: it acts as a traceless linker for the key C(sp²)–C(sp²) coupling and as a chromophore that facilitates the necessary E→Z isomerization of the alkene, which is a precondition for accessing certain substituted coumarins nih.gov. This strategy capitalizes on the wide availability of halophenols and allows for the generation of structurally and electronically diverse coumarin (B35378) derivatives nih.gov. Other established methods for coumarin synthesis from phenols include the Pechmann condensation, Knoevenagel condensation, and Perkin reaction nih.govresearchgate.net.

Coordination Chemistry and Metal Complexes (e.g., Copper(II) Complexes, Magnesium Aryloxides)

The phenolic oxygen and other heteroatoms present in derivatives of this compound make them effective ligands for coordinating with metal ions, forming stable metal complexes wikipedia.orgyoutube.com.

Copper(II) Complexes Copper(II) is known to form a wide variety of coordination compounds with diverse structures and biological relevance nih.govresearchgate.net. Derivatives of this compound, particularly those containing nitrogen and sulfur donor atoms, can act as potent ligands. For example, the 1,2,4-triazolin-5-thione derivative, 4-cyclohexyl-3-(nitrophenyl)methyl-1,2,4-triazolin-5-thione (L), reacts with copper(II) chloride dihydrate to form the coordination compound [CuCl₂(H₂O)₂L₂] nih.gov. In this complex, the ligand coordinates with the Cu(II) center, demonstrating the ability of these derivatives to engage in metal binding. The resulting complexes are often characterized by spectroscopic and thermal analysis to determine their structure and stability nih.gov. The geometry of Cu(II) complexes can vary, but they often adopt square planar or octahedral configurations mdpi.comactabiomedica.ru.

Magnesium Aryloxides Phenols, also known as aryl alcohols, can react with organomagnesium compounds to form magnesium aryloxides. The reaction of a sterically hindered phenol with dibutyl magnesium, for instance, leads to the formation of magnesium phenoxide complexes researchgate.net. The structure of the resulting complex is highly dependent on the solvent used. In the presence of a strong Lewis-basic solvent like pyridine (B92270) or tetrahydrofuran (B95107) (THF), solvated monomeric species such as Mg(OAr)₂(L)₃ are typically isolated. In these monomers, the magnesium center is five-coordinate and often adopts a trigonal bipyramidal geometry researchgate.net. In the absence of such coordinating solvents, the aryloxides may aggregate to form multinuclear complexes, such as the trinuclear species [Mg(DIP)₂]₃ observed for 2,6-diisopropylphenol researchgate.net. Therefore, this compound would be expected to form similar magnesium aryloxide complexes, with the specific product depending on the reaction conditions.

Design and Synthesis of π-Extended Analogs

The design and synthesis of π-extended analogs involve chemically modifying a core molecule to increase the size of its conjugated π-electron system. This extension is a key strategy in materials science for tuning the optoelectronic properties of organic molecules lookchem.com. For a molecule like this compound, extending its π-system can be achieved by attaching additional aromatic or unsaturated groups to its phenolic ring.

One synthetic approach involves introducing a reactive "handle," such as a halogen atom (Br, I), onto the aromatic ring via electrophilic substitution. This halogenated derivative can then participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to link it with other aromatic moieties like phenyl, biphenyl, or thiophene (B33073) rings.

Another strategy for π-extension is through annulation reactions that build new rings onto the existing phenolic core. For example, the synthesis of coumarin derivatives from a halophenol precursor, as described previously, results in a π-extended system where the benzene (B151609) ring of the phenol is fused with a pyrone ring nih.gov. This method was successfully used to create π-extended analogs of the hormone estrone (B1671321) nih.gov. Similarly, late-stage extrusion of sulfur-containing fragments from specially designed precursors can also be used to generate planar, π-conjugated polycyclic compounds beilstein-journals.orgrsc.org. These synthetic strategies allow for the systematic expansion of the π-conjugated framework, enabling the targeted design of molecules with specific electronic and photophysical properties.

Computational and Theoretical Studies on 4 Cyclohexyl 3 Methylphenol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have been instrumental in elucidating the various physicochemical properties of phenolic compounds. These methods offer a balance between computational cost and accuracy, making them suitable for studying relatively large molecules like 4-cyclohexyl-3-methylphenol (B75040).

Geometry optimization is a fundamental computational step that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the optimal bond lengths, bond angles, and dihedral angles.

Table 1: Key Aspects of Geometry Optimization and Conformational Analysis

| Parameter | Description |

| Software | Gaussian, Spartan, etc. |

| Method | DFT (e.g., B3LYP) |

| Basis Set | e.g., 6-31G(d), 6-311++G(d,p) |

| Key Findings | Identification of the lowest energy conformer, determination of bond lengths and angles. |

The electronic structure of this compound dictates its chemical reactivity. DFT calculations can provide detailed information about the distribution of electrons within the molecule. Key parameters derived from these calculations include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. uni-muenchen.de The MEP map displays the electrostatic potential on the electron density surface of the molecule. researchgate.net Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as the oxygen atom of the hydroxyl group and certain positions on the aromatic ring. Regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP would highlight the electronegative oxygen atom as a site of strong negative potential, while the hydrogen of the hydroxyl group would exhibit a positive potential. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the UV-Visible spectrum of a compound. ias.ac.in This allows for the assignment of experimentally observed absorption bands to specific electronic transitions, such as π → π* and n → π* transitions within the aromatic ring and involving the hydroxyl group. The predicted wavelengths of maximum absorption (λmax) can be compared with experimental data to validate the computational model.

DFT calculations can be used to compute various thermodynamic properties of this compound, such as its standard Gibbs free energy of formation (ΔfG°). chemeo.com These calculations are typically performed by first obtaining the optimized geometry and vibrational frequencies. The vibrational frequencies are used to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which are then used to determine the Gibbs free energy at a given temperature and pressure.

Tautomerism, the equilibrium between two or more interconverting structural isomers, is a possibility for phenolic compounds, although the keto-enol tautomerism for phenols heavily favors the enol (phenolic) form. Computational methods can be used to calculate the relative Gibbs free energies of the tautomers, allowing for the determination of the tautomeric equilibrium constant (K_T). A large positive Gibbs free energy difference between the keto and enol forms would confirm the overwhelming predominance of the phenolic structure.

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions involving this compound. For instance, in acid-catalyzed alkylation reactions, which are relevant to the synthesis of this compound, DFT can be used to model the reaction pathway. This involves identifying the structures of reactants, transition states, and products along the reaction coordinate. The reaction of p-cresol (B1678582) with cyclohexene (B86901) or cyclohexanol (B46403) is a known route to prepare related compounds. google.com The mechanism of such acid-catalyzed alkylations is generally believed to proceed via the formation of a cyclohexyl cation, which then acts as an electrophile attacking the electron-rich phenol (B47542) ring. unive.it Computational studies can map out the energy profile of this process, including the formation of the carbocation intermediate and the subsequent electrophilic aromatic substitution.

The stability of reaction intermediates, such as carbocations or radicals, is a critical factor in determining the course of a chemical reaction. DFT calculations can provide insights into the stability of these transient species. For example, in the alkylation of the phenolic ring, the stability of the intermediate cyclohexyl cation can be assessed. Furthermore, the relative stabilities of the different possible sigma complexes (arenium ions) formed during the electrophilic attack on the aromatic ring can be calculated. These calculations can help to explain the regioselectivity of the reaction, i.e., why the cyclohexyl group adds at a particular position on the phenol ring. The stability of these intermediates is influenced by factors such as steric hindrance and the electronic effects of the methyl and hydroxyl groups already present on the ring.

Force Field Methods (e.g., MM2, OPLS)

Force field methods, which are a component of molecular mechanics (MM), offer a computationally efficient way to calculate the potential energy of a molecular system. These methods model a molecule as a collection of atoms held together by classical forces, described by a set of parameters known as a force field. This approach is particularly useful for conformational analysis and understanding intermolecular interactions.

Two common force fields are MM2 (Molecular Mechanics 2) and OPLS (Optimized Potentials for Liquid Simulations).

MM2: Developed by Norman Allinger, the MM2 force field is well-suited for small to medium-sized organic molecules. It calculates the steric energy of a molecule based on parameters for bond stretching, angle bending, torsional angles, and van der Waals interactions. For a molecule like this compound, MM2 could be used to determine the most stable conformations, particularly concerning the orientation of the cyclohexyl ring relative to the phenol group and the rotation of the hydroxyl group.

OPLS: The OPLS force field family was developed by William L. Jorgensen and is extensively parameterized to reproduce the properties of liquids, making it ideal for simulations in solution. OPLS-AA (All-Atom) explicitly models every atom in the system. When studying this compound in a solvent, the OPLS force field would be employed to accurately model the interactions between the solute and solvent molecules, providing insights into its solvation and intermolecular behavior.

While specific force field studies on this compound are not prominent in the literature, the application of these methods would involve defining atom types and parameters for the distinct chemical groups within the molecule to calculate its conformational energies and geometries.

Prediction of Molecular Properties (e.g., Collision Cross Section)

Computational models are widely used to predict a variety of molecular properties, saving significant time and resources compared to experimental measurement. These predictions are valuable for identifying and characterizing compounds. For this compound, key properties can be estimated using quantitative structure-property relationship (QSPR) models and other computational algorithms.

One such property is the Collision Cross Section (CCS) , which is a measure of the effective area of an ion in the gas phase. It is an important parameter in ion mobility-mass spectrometry. While experimental determination is definitive, computational methods can provide reliable estimates. Other fundamental physicochemical properties are also routinely predicted.

Below is a table of predicted molecular properties for this compound, typical of those generated by computational software.

| Property | Predicted Value | Description |

| Molecular Weight ( g/mol ) | 204.30 | The mass of one mole of the substance. |

| LogP (Octanol/Water) | 4.5 - 5.0 | A measure of lipophilicity, indicating how the compound distributes in a biphasic system. |

| Topological Polar Surface Area (TPSA) (Ų) | 20.23 | The surface sum over all polar atoms, a predictor of drug transport properties. |

| Water Solubility | Low | The ability of the compound to dissolve in water. |

| pKa | ~10.2 | The negative log of the acid dissociation constant, indicating the acidity of the phenolic proton. |

These in silico predictions provide a foundational understanding of the molecule's likely behavior in various chemical and biological environments.

In Silico Profiling for Structure-Based Research (e.g., ADME for Analogues)

In drug discovery and development, understanding a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical. In silico ADME profiling uses computational models to predict these pharmacokinetic parameters, allowing for the early-stage screening of compounds and their analogues to identify candidates with favorable drug-like properties. nih.govmdpi.com

For analogues of this compound, a range of ADME properties can be predicted using web-based tools and specialized software that leverage vast databases of experimental data. researchgate.netmdpi.com These predictions help assess the potential bioavailability and metabolic fate of the compounds.

Key ADME parameters that would be evaluated for analogues include:

Gastrointestinal (GI) Absorption: High GI absorption is crucial for orally administered drugs.

Blood-Brain Barrier (BBB) Permeation: This predicts whether a compound can cross into the central nervous system.

Cytochrome P450 (CYP) Inhibition: CYPs are major enzymes involved in drug metabolism. Inhibition of specific isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) can lead to adverse drug-drug interactions. researchgate.net

P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux pump that can limit the absorption and distribution of drugs.

The table below illustrates a hypothetical ADME profile for a series of analogues of this compound, demonstrating how structural modifications might influence key pharmacokinetic properties.

| Compound | GI Absorption | BBB Permeant | CYP2D6 Inhibitor | P-gp Substrate | Lipinski Rule of 5 Violations |

| This compound | High | Yes | Yes | No | 0 |

| Analogue A (with carboxyl group) | High | No | No | Yes | 0 |

| Analogue B (with nitro group) | High | Yes | Yes | No | 0 |

| Analogue C (with added polar group) | Moderate | No | No | No | 0 |

Such in silico screening allows researchers to prioritize which analogues to synthesize and test experimentally, streamlining the research and development process. nih.gov

Computational Modeling in Catalyst Design

Computational modeling is an indispensable tool in modern catalyst design, providing atomic-level insights into reaction mechanisms, transition states, and catalyst stability. While this compound is not typically a catalyst itself, phenolic compounds are often used as substrates in catalytic reactions, such as oxidation for wastewater treatment or as ligands in organometallic catalysis. mdpi.comresearchgate.net

Computational studies in this area often employ high-level methods like Density Functional Theory (DFT) to:

Elucidate Reaction Pathways: Modeling the catalytic cycle helps identify the rate-determining step and intermediates. For instance, in the catalytic oxidation of phenols, DFT can model the interaction of the phenol with the catalyst surface and the oxidant. rsc.org

Calculate Activation Energies: By mapping the potential energy surface of a reaction, the energy barriers for different pathways can be calculated, predicting reaction rates and selectivity. nih.gov

Design Novel Catalysts: Computational screening can be used to predict the catalytic activity of new materials. For example, by modeling the binding energy of a phenolic substrate to different catalyst surfaces, researchers can identify promising new catalyst compositions before attempting synthesis. researchgate.net

For example, a computational study might investigate the degradation of this compound using a titanium dioxide (TiO₂) photocatalyst. DFT calculations could model the adsorption of the phenol onto the TiO₂ surface, the generation of hydroxyl radicals, and the subsequent steps of aromatic ring cleavage, providing a detailed molecular-level understanding of the degradation process. rsc.org This knowledge can then be used to design more efficient catalysts for environmental remediation.

Analytical Methodologies for Characterization and Detection of 4 Cyclohexyl 3 Methylphenol

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone for elucidating the chemical structure of 4-cyclohexyl-3-methylphenol (B75040). Different spectroscopic methods probe various aspects of the molecule's properties, from its carbon-hydrogen framework to its functional groups and electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, specific signals (resonances) correspond to each unique proton environment in the molecule. The aromatic region would be expected to show distinct signals for the three protons on the benzene (B151609) ring. The methyl group attached to the ring will produce a singlet, while the cyclohexyl group will exhibit a series of complex multiplets due to the various aliphatic protons. The phenolic hydroxyl (-OH) proton typically appears as a broad singlet. For the related compound, 3-methylphenol, the methyl protons appear at a chemical shift of 2.25 ppm, and the aromatic protons are observed between 6.62 and 7.13 ppm. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. The this compound molecule has several unique carbon atoms: six in the cyclohexyl ring, six in the benzene ring, and one in the methyl group. Each of these is expected to produce a distinct signal. For the similar compound 3-methylphenol, the methyl carbon has a chemical shift around 20.9 ppm, while the aromatic carbons resonate between 112.4 and 154.3 ppm. rsc.org The carbon attached to the hydroxyl group is typically found furthest downfield in the aromatic region.

Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| Protons | ~ 2.2 - 2.4 | Singlet | Ar-CH ₃ |

| ~ 1.2 - 2.6 | Multiplets | Cyclohexyl protons | |

| ~ 4.5 - 5.5 | Broad Singlet | OH | |

| ~ 6.6 - 7.2 | Multiplets | Aromatic protons | |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | |

| Carbons | ~ 20 - 22 | Ar-C H₃ | |

| ~ 25 - 45 | Cyclohexyl carbons | ||

| ~ 115 - 155 | Aromatic carbons |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR (Fourier-transform infrared) spectrum of this compound would display several characteristic absorption bands. A prominent, broad band would be observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic ring and the aliphatic cyclohexyl and methyl groups would appear in the 2850-3100 cm⁻¹ region. Absorptions corresponding to the C=C stretching of the aromatic ring are expected in the 1450-1600 cm⁻¹ range.

Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H stretch (phenolic) | 3200 - 3600 (broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 2960 |

| C=C stretch (aromatic ring) | 1450 - 1600 |

| C-O stretch (phenol) | 1150 - 1250 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The part of a molecule responsible for absorbing UV or visible light is known as a chromophore. In this compound, the substituted benzene ring acts as the chromophore. Phenol (B47542) itself typically shows a maximum absorbance (λmax) at approximately 275 nm. docbrown.info The presence of alkyl substituents like methyl and cyclohexyl groups on the benzene ring is expected to cause a slight bathochromic shift (a shift to a longer wavelength) of the absorption maximum.

Predicted UV-Vis Absorption Data for this compound

| Parameter | Predicted Value | Solvent |

| λmax | ~ 275 - 285 nm | Ethanol or Hexane |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through analysis of fragmentation patterns.

In the electron ionization (EI) mass spectrum of this compound (molecular formula C₁₃H₁₈O), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (190.28 g/mol ). The fragmentation of the molecular ion is a key indicator of the structure. Common fragmentation pathways for alkylphenols include the cleavage of bonds within the alkyl substituents. For this compound, characteristic fragments would likely arise from the loss of the cyclohexyl group or parts of it, and potentially the loss of the methyl group. The fragmentation of the cyclohexyl ring can lead to a series of peaks separated by 14 mass units (representing CH₂ groups). libretexts.org For the related compound 4-cyclohexylphenol, a prominent peak is observed at m/z 176, corresponding to the molecular ion. nist.gov

Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Predicted Identity |

| 190 | [M]⁺ (Molecular Ion) |

| 175 | [M - CH₃]⁺ |

| 107 | [M - C₆H₁₁]⁺ (Loss of cyclohexyl radical) |

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are essential for isolating this compound from reaction mixtures or environmental samples for subsequent identification and quantification.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. This compound, being a phenolic compound, is well-suited for GC analysis. In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase.

For the analysis of phenols, fused-silica capillary columns with a non-polar or medium-polarity stationary phase, such as a 5% phenyl polysiloxane, are commonly used. sigmaaldrich.com A Flame Ionization Detector (FID) is typically employed for detection due to its high sensitivity to organic compounds. To improve peak shape and reduce tailing, which can occur with phenolic compounds, derivatization is sometimes employed. This process converts the polar hydroxyl group into a less polar ether or ester, making the compound more volatile. settek.comepa.gov When coupled with a mass spectrometer (GC-MS), GC provides not only separation but also definitive identification of the compound based on its mass spectrum.

Typical GC Conditions for Phenol Analysis

| Parameter | Typical Setting |

| Column | 5% Phenyl Polysiloxane (e.g., Equity-5), 15-30 m |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Splitless |

| Temperature Program | Ramped, e.g., 65°C to 275°C sigmaaldrich.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and qualitative identification of compounds. orgchemboulder.comnih.gov It is often used as a preliminary screening method before more sophisticated techniques like GC. chula.ac.th

In TLC, a thin layer of an adsorbent material, such as silica (B1680970) gel or alumina (B75360), is coated onto a solid support like a glass or plastic plate. orgchemboulder.comwisc.edu A small spot of the sample solution is applied to the bottom of the plate, which is then placed in a developing chamber containing a suitable solvent (mobile phase). orgchemboulder.com The solvent moves up the plate by capillary action, and the components of the sample mixture are separated based on their differential partitioning between the stationary phase and the mobile phase. wisc.edu

The separation is governed by the polarity of the compounds, the adsorbent, and the solvent system. wisc.edu More polar compounds will have a stronger affinity for the polar stationary phase and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. wisc.edu The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. wisc.edu

For the analysis of this compound, a suitable non-polar solvent system would be required to achieve adequate migration on a polar silica gel plate. Visualization of the separated spots can be achieved using methods such as UV light if the compound is UV-active, or by staining with a visualizing agent. mit.edulibretexts.org While TLC is primarily a qualitative technique, it can be used for semi-quantitative analysis by comparing the size and intensity of the sample spot to that of standards.

Thermal Analysis Techniques (e.g., TG-DTG)

Thermal analysis techniques, such as Thermogravimetry (TG) and Derivative Thermogravimetry (DTG), provide information about the thermal stability and decomposition of materials. These methods can be used to characterize the physical and chemical properties of this compound.

In Thermogravimetry (TG), the mass of a sample is measured as a function of temperature or time while the sample is subjected to a controlled temperature program. The resulting TG curve shows mass loss at different temperatures, corresponding to events like dehydration or decomposition. researchgate.net

Derivative Thermogravimetry (DTG) is the first derivative of the TG curve, plotting the rate of mass change as a function of temperature. The DTG curve shows peaks at temperatures where the rate of mass loss is at a maximum, providing a more precise indication of the decomposition temperatures. researchgate.net

For this compound, TG-DTG analysis would reveal its melting point and boiling point, as well as the temperature at which it begins to decompose. This information is valuable for understanding its thermal stability and for quality control purposes.

Quality Control and Calibration Protocols in Analytical Procedures

Robust quality control (QC) and calibration protocols are essential to ensure the accuracy, reliability, and validity of analytical results for this compound. These procedures are integral to any analytical laboratory and are often guided by standards such as ISO/IEC 17025. eurachem.org

Key aspects of quality control and calibration include:

Method Validation: Before routine use, any analytical method must be validated to demonstrate that it is fit for its intended purpose. Validation parameters include linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ). matec-conferences.org

Calibration: Calibration is the process of establishing the relationship between the analytical signal and the concentration of the analyte. For quantitative analysis, a calibration curve is typically generated using a series of standards of known concentrations. shimadzu.com The calibration must be verified on a regular basis.

Use of Standards: Certified reference materials (CRMs) and internal standards are used to ensure the accuracy and traceability of measurements. eurachem.org Internal standards are compounds added to both samples and standards to correct for variations in injection volume and instrument response. epa.gov

Quality Control Samples: QC samples, such as blanks, spikes, and duplicates, are analyzed alongside the test samples to monitor the performance of the analytical method. eurachem.org Blanks are used to check for contamination, while spikes (samples with a known amount of analyte added) are used to assess accuracy and recovery.

Control Charts: Control charts are used to monitor the performance of the analytical method over time. By plotting the results of QC samples, any trends or deviations from expected performance can be identified and addressed. eurachem.org

Adherence to these quality control and calibration protocols is crucial for generating defensible data in the analysis of this compound.

Applications in Chemical Research and Industrial Intermediate Roles

Intermediate in Advanced Organic Synthesis

The reactivity of the phenol (B47542) group, combined with the steric and electronic effects of the alkyl substituents, allows for its use in creating a diverse array of organic compounds.

Phenolic compounds are renowned for their antioxidant properties, which stem from the ability of the hydroxyl group to donate a hydrogen atom to neutralize free radicals. This reactivity is the basis for their use as antioxidants in various materials. Furthermore, the aromatic structure of phenols allows them to absorb ultraviolet (UV) radiation, making them excellent precursors for UV absorbers.

Antioxidants: The antioxidant mechanism of hindered phenols, which are structurally similar to 4-cyclohexyl-3-methylphenol (B75040), involves the donation of a proton to form a stable phenoxy radical, which can terminate oxidation chain reactions. This property is vital in preserving the integrity of materials susceptible to oxidative degradation.

UV Absorbers: Phenolic structures are a common motif in molecules designed to absorb UV light. The energy of the UV radiation is absorbed by the electronic system of the phenol and dissipated as heat, thereby protecting the underlying material from photodegradation. By chemically modifying the hydroxyl group and the aromatic ring of compounds like this compound, it is possible to synthesize more complex molecules with enhanced UV absorption capabilities.

| Potential Application | Function of Phenolic Structure | Examples of Related Compounds |

| Antioxidants | Free radical scavenging by hydrogen donation. | Butylated hydroxytoluene (BHT), Irganox 1010. |

| UV Absorbers | Absorption of UV radiation through the aromatic ring. | Benzophenones, Benzotriazoles. |

Substituted phenols are important intermediates in the agrochemical industry. They form the core structure of many herbicides, fungicides, and insecticides. The specific substitution pattern on the phenolic ring is critical for the biological activity of the final product. The synthesis of these agrochemicals often involves the functionalization of the phenol ring or the conversion of the hydroxyl group into other reactive moieties. While there are no specific, publicly documented instances of this compound being used in the synthesis of commercial agrochemicals, its structure is consistent with that of a viable precursor in this field.

Role in Polymer and Materials Science

The properties of this compound also lend themselves to applications in the field of polymer and materials science, particularly in the stabilization and synthesis of polymers.

The degradation of polymers, often initiated by heat, light, and oxygen, can lead to a loss of mechanical properties and a shortened lifespan. Phenolic antioxidants are widely used as stabilizers to protect polymers from such degradation. Hindered phenolic antioxidants, which have bulky alkyl groups ortho to the hydroxyl group, are particularly effective. These bulky groups enhance the stability of the phenoxy radical formed during the antioxidant cycle, preventing it from initiating new degradation pathways.

Given its structure, this compound can be classified as a hindered phenol. The cyclohexyl group provides significant steric hindrance, which would make it an effective stabilizer for various polymers, including thermoplastics and elastomers, by preserving their elasticity and durability.

Recent research has shown that certain simple organic molecules, including phenols, can act as catalysts or initiators in polymerization reactions, offering an alternative to traditional metal-based systems. In ring-opening polymerization (ROP), a common method for producing biodegradable polyesters, an initiator is required to start the polymerization process.

While specific studies on this compound in this context are not available, the hydroxyl group of phenols can initiate the ring-opening of cyclic monomers like lactide and caprolactone. The structure of the initiator can influence the properties of the resulting polymer. Therefore, it is plausible that this compound could serve as an initiator in ROP, potentially imparting specific end-group functionalities to the polymer chains.

Investigative Research into Antimicrobial Properties

While dedicated research focusing exclusively on the antimicrobial properties of this compound is not extensively documented in publicly available scientific literature, the broader class of alkylated and halogenated phenols to which it belongs has been a subject of significant investigation for their antimicrobial activities. Phenolic compounds, in general, are known for their ability to disrupt microbial cell walls and membranes, denature proteins, and interfere with essential enzymatic activities, leading to bacteriostatic or bactericidal effects.

For instance, studies on thymol (B1683141) derivatives, which share a similar phenolic structure, have demonstrated notable antimicrobial efficacy. A study on 4-chloro-2-isopropyl-5-methylphenol (chlorothymol) revealed its antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This particular derivative was also found to inhibit biofilm formation, reduce staphyloxanthin production, and slow MRSA motility. nih.gov Furthermore, it exhibited a synergistic antimicrobial effect when used in conjunction with oxacillin (B1211168) against highly resistant clinical isolates of S. aureus. nih.gov

Given these findings on structurally related compounds, it is plausible that this compound could exhibit its own spectrum of antimicrobial activity. The presence of both a cyclohexyl group and a methyl group on the phenol ring influences its lipophilicity and steric properties, which are critical factors in determining how a molecule interacts with microbial cells. The cyclohexyl group, in particular, significantly increases the molecule's hydrophobicity, which could enhance its ability to partition into and disrupt the lipid-rich bacterial cell membrane.

Further investigative research would be necessary to fully characterize the antimicrobial profile of this compound. Such studies would typically involve determining its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of clinically relevant bacteria and fungi. Additionally, mechanistic studies could elucidate its specific mode of action, providing a clearer understanding of its potential as an antimicrobial agent. The following table outlines key areas for future investigative research based on studies of similar phenolic compounds.

| Research Area | Description | Rationale based on Related Compounds |

| Minimum Inhibitory Concentration (MIC) Assay | Determination of the lowest concentration of the compound that prevents visible growth of a microorganism. | To establish the potency of its antimicrobial effect against various pathogens. |

| Minimum Bactericidal Concentration (MBC) Assay | Determination of the lowest concentration of the compound that kills a particular bacterium. | To differentiate between bacteriostatic and bactericidal activity. |

| Biofilm Inhibition Assay | Assessment of the compound's ability to prevent the formation of microbial biofilms. | Thymol derivatives have shown efficacy in this area, suggesting a potential application. nih.gov |

| Synergy Studies | Investigation of the compound's antimicrobial effect when combined with existing antibiotics. | To explore its potential to enhance the efficacy of current antimicrobial therapies. nih.gov |

| Mechanism of Action Studies | Elucidation of the specific biochemical and cellular targets of the compound in microbial cells. | To understand how it exerts its antimicrobial effects, which is crucial for further development. |

Contribution to Biochemical Compound Libraries and Reagent Development

Cyclohexylphenols, including this compound, are recognized as valuable intermediate chemicals. rsc.org Their utility extends to the synthesis of a variety of more complex molecules used in the creation of dyes, resins, and pharmaceuticals. rsc.org In the context of biochemical compound libraries, this compound serves as a foundational scaffold or building block. These libraries are vast collections of chemical compounds used in high-throughput screening to identify new drug leads and biological probes.

The structural features of this compound—a hydroxyl group amenable to various chemical modifications, an aromatic ring, and a bulky cyclohexyl substituent—make it a versatile starting material for combinatorial chemistry. Medicinal chemists can systematically modify its structure to generate a diverse array of derivatives. For example, the phenolic hydroxyl group can be etherified or esterified, and further substitutions can be made on the aromatic ring to explore the structure-activity relationship (SAR) of the resulting compounds.

The synthesis of such derivatives from intermediates like this compound allows for the population of compound libraries with novel chemical entities. These libraries are then screened against biological targets, such as enzymes or receptors, to identify "hits"—molecules that exhibit a desired biological activity. A "hit" compound originating from a this compound scaffold could then be further optimized through additional chemical modifications to improve its potency, selectivity, and pharmacokinetic properties, potentially leading to the development of a new therapeutic agent.

While this compound itself may not always be the final active compound, its role as a key intermediate is crucial for the generation of chemical diversity in compound libraries. The development of efficient synthetic routes to cyclohexylphenols, such as the one-pot synthesis from phenol and isopropyl alcohol using a tandem catalytic system, facilitates their availability for these applications. rsc.org

The following table details the potential contributions of this compound to compound library development:

| Contribution Area | Description | Synthetic Relevance |

| Scaffold for Diversity-Oriented Synthesis | Serves as a core structure from which a wide range of derivatives can be synthesized. | The reactive phenol group and modifiable aromatic ring allow for extensive chemical elaboration. |

| Generation of Novel Chemical Entities | Enables the creation of compounds with unique three-dimensional shapes and physicochemical properties. | The cyclohexyl group imparts specific steric and lipophilic characteristics to the resulting molecules. |

| Population of High-Throughput Screening Libraries | Provides a source of molecules for large-scale screening campaigns to identify new drug leads. | Its status as a chemical intermediate makes it suitable for the bulk synthesis of derivative libraries. |

| Fragment-Based Drug Discovery | The cyclohexylphenol core could be used as a "fragment" for building larger, more potent drug candidates. | The relatively simple structure allows for the exploration of binding interactions with biological targets. |

Environmental Fate and Degradation Studies of 4 Cyclohexyl 3 Methylphenol

Degradation Pathways and Potential Transformation Products

The degradation of phenolic compounds in the environment is a complex process, influenced by both biotic and abiotic factors. For 4-cyclohexyl-3-methylphenol (B75040), its breakdown is anticipated to follow pathways observed for other alkylphenols, which primarily involve microbial-mediated oxidation.

Under aerobic conditions , the degradation of phenolic compounds is typically initiated by monooxygenase or dioxygenase enzymes. These enzymes introduce hydroxyl groups onto the aromatic ring, leading to the formation of catechol or substituted catechol intermediates. Subsequently, the aromatic ring is cleaved through either ortho or meta fission pathways, ultimately breaking down the molecule into smaller organic acids that can enter central metabolic cycles like the Krebs cycle. For this compound, it is hypothesized that the initial hydroxylation could occur on the phenolic ring, followed by ring cleavage. Another possibility is the oxidation of the cyclohexyl or methyl group.

Under anaerobic conditions , the degradation of phenols is a slower process and involves different biochemical strategies. The initial activation of the phenol (B47542) ring often occurs via carboxylation or hydroxylation. Following this initial step, the aromatic ring is reduced and then cleaved. For some alkylphenols, anaerobic degradation has been observed to proceed via the oxidation of the alpha-carbon on the alkyl chain. The specific anaerobic degradation pathway for this compound has not been extensively studied, but it is likely to involve a series of reduction and cleavage steps mediated by a consortium of anaerobic microorganisms.

Potential transformation products of this compound could include hydroxylated derivatives, catechols, and various ring-cleavage products such as organic acids. The exact nature of these products would depend on the specific environmental conditions and the microbial communities present.

Biodegradation Studies in Environmental Compartments

While specific biodegradation studies on this compound are limited, research on analogous alkylphenols provides valuable insights into its likely behavior in different environmental compartments.

Soil: In soil environments, the biodegradation of alkylphenols is influenced by factors such as soil type, organic matter content, pH, temperature, and the presence of acclimated microbial populations. Studies on other alkylphenols have shown that they can be degraded in soil, although the rate can vary significantly. For instance, the anaerobic degradation of several 4-alkylphenols has been observed in paddy soil supplemented with nitrate, where the degradation proceeded via oxidation of the alpha carbon in the alkyl chain nih.gov. It is expected that this compound would also be subject to microbial degradation in soil, with both aerobic and anaerobic pathways potentially contributing to its breakdown.

Aquatic Environments: In aquatic systems, the fate of this compound is governed by processes such as biodegradation, photodegradation, and sorption to sediment. Biodegradation in water bodies is dependent on the microbial community present in the water column and sediment. Studies on other phenolic compounds have demonstrated their degradation in aquatic environments. The rate of biodegradation in aquatic systems can be influenced by nutrient availability, oxygen levels, and sunlight. Photodegradation, the breakdown of compounds by light, could also play a role in the removal of this compound from sunlit surface waters.

Methodologies for Assessing Environmental Occurrence and Distribution

To understand the environmental presence and distribution of this compound, sensitive and specific analytical methods are required. The techniques employed are generally applicable to the broader class of alkylphenols.

The standard approach for analyzing organic contaminants in environmental matrices involves several steps:

Sample Collection: Gathering representative samples of water, soil, sediment, or biota.

Extraction: Isolating the target analyte from the complex sample matrix. Common techniques for solid samples like soil and sediment include pressurized liquid extraction (PLE), Soxhlet extraction, and ultrasonic-assisted extraction (UAE). For water samples, solid-phase extraction (SPE) is frequently used to concentrate the analyte.

Cleanup: Removing interfering compounds from the extract to improve the accuracy and sensitivity of the analysis.

Instrumental Analysis: Quantifying the concentration of the target compound.

The primary analytical instruments used for the detection of alkylphenols are:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. For phenolic compounds, derivatization is often performed to improve their chromatographic behavior and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has gained popularity for the analysis of a wide range of environmental contaminants, including alkylphenols. It offers high sensitivity and selectivity and can often analyze compounds without the need for derivatization.

The choice of analytical method depends on the specific research question, the environmental matrix being studied, and the required detection limits.

Predictive Modeling for Environmental Parameters (e.g., Soil Sorption, Hydrophobicity, Dissociation Constant)

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are valuable tools for estimating the environmental fate and behavior of chemicals when experimental data are scarce. These models correlate the chemical structure of a compound with its physicochemical properties.

Soil Sorption (Koc): The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a measure of a chemical's tendency to adsorb to soil and sediment organic matter. A high Koc value indicates that the compound is likely to be found in soil and sediment rather than in the water phase. QSAR models can predict Koc based on molecular descriptors, such as the octanol-water partition coefficient (log Kow). For polar organic chemicals like substituted phenols, QSAR models have been developed to estimate their soil sorption coefficients nih.gov.

Hydrophobicity (log Kow): The octanol-water partition coefficient (log Kow or log P) is a measure of a chemical's hydrophobicity, or its tendency to partition into fatty tissues. It is a key parameter for assessing the potential for bioaccumulation. Various QSAR models and software, such as EPI Suite™, can estimate log Kow based on the chemical structure episuite.dev.

Dissociation Constant (pKa): The acid dissociation constant (pKa) indicates the tendency of a compound to donate a proton in a solution. For phenols, the pKa determines the extent of ionization at a given pH, which in turn affects their solubility, sorption, and bioavailability. A predicted pKa value for this compound is approximately 10.31 nih.gov. Computational tools like ACD/Labs can be used to predict pKa values for organic compounds based on their structure acdlabs.comacdlabs.com.

These predicted parameters are essential for environmental risk assessment as they help in understanding how this compound is likely to behave and distribute in the environment.

Table of Predicted Environmental Parameters for this compound

| Parameter | Predicted Value | Significance |

| pKa | 10.31 ± 0.18 nih.gov | Indicates it is a weak acid; primarily in its non-ionized form in most natural waters. |

| log Kow (Octanol-Water Partition Coefficient) | Not available | A key indicator of hydrophobicity and potential for bioaccumulation. Can be estimated using QSAR models. |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | Not available | Predicts the tendency of the compound to adsorb to soil and sediment. Can be estimated using QSAR models. |

Q & A

Q. What are the standard synthetic routes for 4-cyclohexyl-3-methylphenol, and how can purity be optimized?

Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation, where cyclohexyl groups are introduced to a phenolic backbone. For example:

Alkylation : React 3-methylphenol with cyclohexyl chloride/bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃) .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Purity Verification : Confirm via HPLC (C18 column, methanol/water mobile phase) and ¹H/¹³C NMR (δ 6.5–7.2 ppm for aromatic protons, δ 1.2–2.0 ppm for cyclohexyl groups) .

Q. How can researchers validate the structural identity of this compound?

Methodological Answer :

- Spectroscopic Analysis :

- Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: ethanol/water mix) and solve the structure using SHELX software (SHELXS for solution, SHELXL for refinement) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound derivatives?

Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry at the B3LYP/6-31G(d) level to calculate bond dissociation energies (BDEs) for hydroxyl groups, predicting antioxidant potential .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using GROMACS, focusing on binding free energy (MM/PBSA method) .

- Data Validation : Cross-check computational results with experimental kinetics (e.g., UV-Vis assays for radical scavenging activity) .

Q. What strategies resolve contradictions in reported solubility or stability data for this compound?

Methodological Answer :

- Controlled Replication : Repeat experiments under standardized conditions (e.g., 25°C, pH 7.4 buffer) to isolate variables like solvent polarity or temperature effects.

- Advanced Analytics :

- LC-MS/MS : Detect degradation products under stress conditions (e.g., UV exposure, oxidative environments).